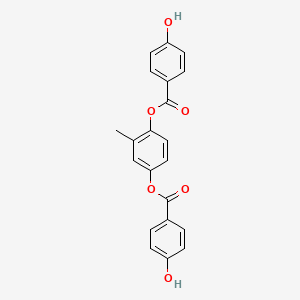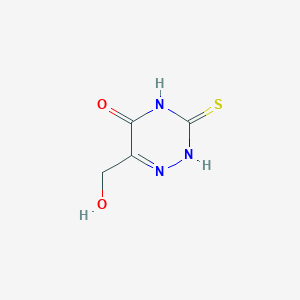
1,2,4-Triazin-5(2H)-one,3,4-dihydro-6-(hydroxymethyl)-3-thioxo-(9ci)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Triazin-5(2H)-one,3,4-dihydro-6-(hydroxymethyl)-3-thioxo-(9ci) is a heterocyclic compound that belongs to the triazine family This compound is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms The presence of a hydroxymethyl group and a thioxo group adds to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazin-5(2H)-one,3,4-dihydro-6-(hydroxymethyl)-3-thioxo-(9ci) can be achieved through several synthetic routes. One common method involves the reaction of appropriate precursors under controlled conditions. For instance, the reaction of 3-aminophenyl-6-R-1,2,4-triazin-5(2H)-ones with aryl isocyanates or aryl isothiocyanates in the presence of suitable solvents and varying temperature regimes can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the selection of appropriate catalysts and solvents plays a crucial role in achieving the desired product.
化学反应分析
Types of Reactions
1,2,4-Triazin-5(2H)-one,3,4-dihydro-6-(hydroxymethyl)-3-thioxo-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different chemical properties.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
科学研究应用
1,2,4-Triazin-5(2H)-one,3,4-dihydro-6-(hydroxymethyl)-3-thioxo-(9ci) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of other heterocyclic compounds and as a reagent in various chemical reactions.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of 1,2,4-Triazin-5(2H)-one,3,4-dihydro-6-(hydroxymethyl)-3-thioxo-(9ci) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival .
相似化合物的比较
Similar Compounds
1,2,4-Triazine: A basic triazine compound with similar structural features but lacking the hydroxymethyl and thioxo groups.
1,3,5-Triazine: Another triazine derivative with a different arrangement of nitrogen atoms in the ring.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: A triazine derivative with additional heterocyclic rings.
Uniqueness
1,2,4-Triazin-5(2H)-one,3,4-dihydro-6-(hydroxymethyl)-3-thioxo-(9ci) is unique due to the presence of both hydroxymethyl and thioxo groups, which confer distinct chemical and biological properties
属性
分子式 |
C4H5N3O2S |
|---|---|
分子量 |
159.17 g/mol |
IUPAC 名称 |
6-(hydroxymethyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C4H5N3O2S/c8-1-2-3(9)5-4(10)7-6-2/h8H,1H2,(H2,5,7,9,10) |
InChI 键 |
BZUZUVWERCAEPE-UHFFFAOYSA-N |
规范 SMILES |
C(C1=NNC(=S)NC1=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


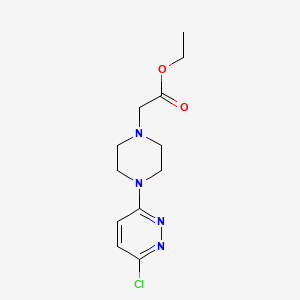
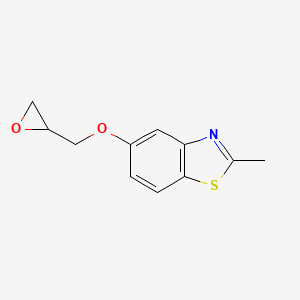
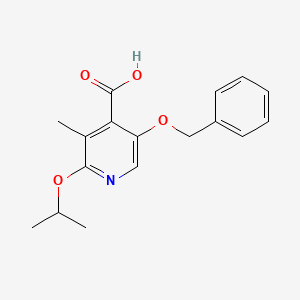
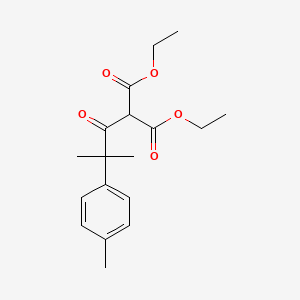
![8-benzyl-1,4-Dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B8580916.png)
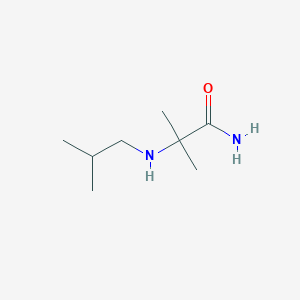
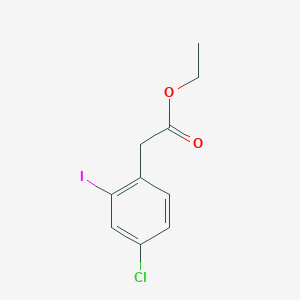
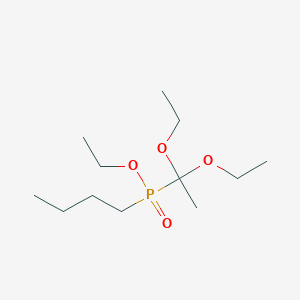
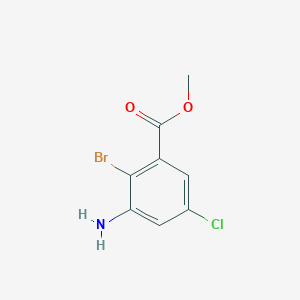
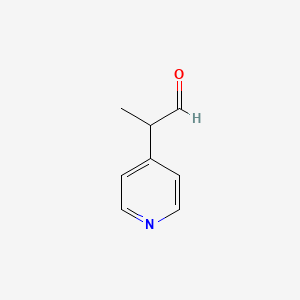
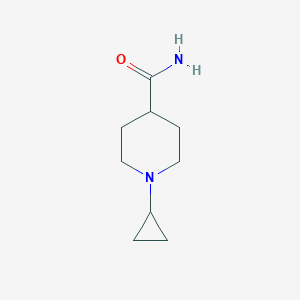
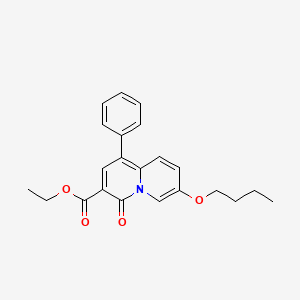
![N-[4-(2-Propeneoxy)phenyl]methanesulfonamide](/img/structure/B8580994.png)
